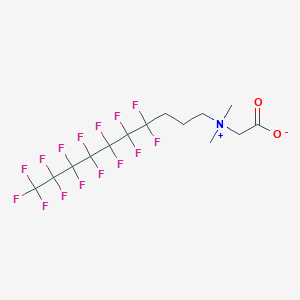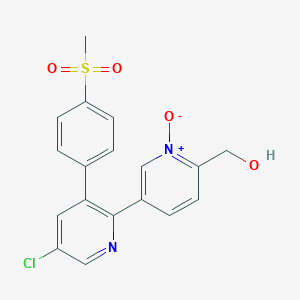
(S)-(1-Allylpyrrolidin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(1-Allylpyrrolidin-2-yl)methanamine is an organic compound that features a pyrrolidine ring substituted with an allyl group and a methanamine group
Wirkmechanismus
Target of Action
(S)-(1-Allylpyrrolidin-2-yl)methanamine, also known as Methenamine, is primarily targeted towards urinary tract infections . It acts as a urinary tract antiseptic and antibacterial drug .
Mode of Action
Methenamine’s mode of action is unique. Formaldehyde is a nonspecific bactericidal agent that is active against both gram-positive and gram-negative bacteria .
Biochemical Pathways
The biochemical pathway of Methenamine involves its conversion in the urine to formaldehyde . This conversion is dependent on the acidity of the urine. The formaldehyde then interacts with the bacteria causing the infection, leading to their destruction .
Pharmacokinetics
Upon ingestion of a 1-gram dose of methenamine hippurate, antibacterial activity in the urine is produced within half an hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine . The pharmacokinetics of oral methenamine can be satisfactorily described by a one-compartment open model . Maximum serum concentration is achieved in about 1 hour. The elimination half-life is about 4.3 hours, the distribution volume is about 0.56 l/kg, the renal clearance is about 1.46 and the total clearance is about 1.58 ml/min/kg .
Result of Action
The result of Methenamine’s action is the prevention and treatment of frequently recurring urinary tract infections . It has been found to be effective in the prevention of recurrent urinary tract infections except in patients with Foley catheters or who require intermittent catheterization .
Action Environment
The action of Methenamine is highly dependent on the pH of the urine. Its antibacterial activity is maximal when the urine pH is ≤5.5 . Therefore, the diet and medication of the patient, which can affect the pH of the urine, can influence the efficacy of Methenamine. It’s also worth noting that despite over a century of use, there is no evidence of bacterial resistance to Methenamine’s bacteriostatic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-Allylpyrrolidin-2-yl)methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide in the presence of a base like sodium hydride.
Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(1-Allylpyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the allyl group or the methanamine group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-(1-Allylpyrrolidin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, used as a precursor in organic synthesis.
Allylamine: Contains an allyl group and an amine group, used in the production of pharmaceuticals and agrochemicals.
Methanamine: A simple amine, used as a building block in organic synthesis.
Uniqueness
(S)-(1-Allylpyrrolidin-2-yl)methanamine is unique due to its combination of a pyrrolidine ring, an allyl group, and a methanamine group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
[(2S)-1-prop-2-enylpyrrolidin-2-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-6-3-4-8(10)7-9/h2,8H,1,3-7,9H2/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGKTSVPJJNEMQ-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCC1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CCC[C@H]1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)

![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)

